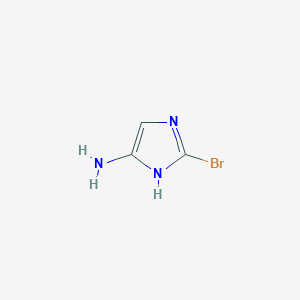

2-BROMO-1H-IMIDAZOL-5-AMINE

Description

Contextual Significance of Halogenated Imidazole (B134444) Derivatives in Advanced Chemical Research

Halogenated imidazole derivatives are a class of compounds that have garnered considerable attention in diverse areas of chemical research. The presence of a halogen atom on the imidazole ring can enhance the therapeutic potential of a molecule, a concept explored in the development of multi-kinase inhibitors for cancer therapy. mdpi.com For instance, studies have shown that halogenated benzylidenebenzohydrazide derivatives bearing a benzo[d]imidazole moiety exhibit significant cytotoxic effects against various cancer cell lines. mdpi.com The halogen atom, through interactions like hydrogen bonding and cation-π bonds, can improve the binding affinity of the compound to its target, such as the Asp831 and Lys704 residues in certain kinases. mdpi.com

Furthermore, halogenated imidazoles are recognized for their broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. tandfonline.compensoft.net The incorporation of a halogen can increase the toxicity of imidazole-based chalcones towards cancer cells. pensoft.net In materials science, these compounds are utilized for their specific electronic and optical properties, finding applications in the development of advanced materials. The ability of the imidazole ring to participate in various chemical reactions, including nucleophilic substitution and coupling reactions, makes halogenated derivatives versatile intermediates in organic synthesis.

Scope and Strategic Importance of 2-Bromo-1H-imidazol-5-amine in Modern Organic Synthesis and Materials Science

This compound, with its bromine atom at the 2-position and an amino group at the 5-position, presents a strategically important scaffold for synthetic chemists. The bromine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of diverse functionalities. The amino group provides a site for further derivatization, such as acylation or N-arylation. researchgate.net This dual reactivity makes it a valuable precursor for creating complex molecules with potential applications in medicinal chemistry and materials science. vulcanchem.com

In medicinal chemistry, this compound serves as a key intermediate in the synthesis of kinase inhibitors and protease-activated receptor (PAR) modulators. vulcanchem.com Preliminary studies have also suggested its potential as an antimicrobial agent, with moderate activity against Staphylococcus aureus and Escherichia coli, possibly through interference with microbial cell wall synthesis or enzyme inhibition. vulcanchem.com The amino group's capacity to form hydrogen bonds is thought to enhance its binding to bacterial targets. vulcanchem.com

In the realm of materials science, the versatile chemical properties of compounds like this compound make them candidates for the development of novel materials. The imidazole core can act as a ligand in coordination chemistry or as a component in the synthesis of organic semiconductors and conductive polymers.

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to this compound

Current research on this compound and its analogs is focused on several key areas. The development of efficient and regiocontrolled synthetic methods for substituted imidazoles remains a strategic priority. rsc.org This includes exploring novel catalytic systems and reaction conditions to improve yields and functional group tolerance. rsc.orgorganic-chemistry.org

Another significant research trajectory is the exploration of its biological activities. While preliminary antimicrobial data exists, a more comprehensive understanding of its mechanism of action and its potential against a broader range of pathogens is needed. vulcanchem.com Furthermore, its role as a building block for more complex bioactive molecules, such as multi-kinase inhibitors, continues to be an active area of investigation. mdpi.com

A notable knowledge gap is the detailed characterization of the material properties of polymers and coordination complexes derived from this compound. While its potential in materials science is recognized, more in-depth studies are required to fully understand and exploit its electronic and optical properties for specific applications. Further research into its solid-state structure and intermolecular interactions will also be crucial for designing materials with desired functionalities.

| Property | Value | Reference |

| CAS Number | 1373233-52-3 | vulcanchem.com |

| Molecular Formula | C3H4BrN3 | vulcanchem.com |

| Molecular Weight | 161.99 g/mol | vulcanchem.com |

| IUPAC Name | This compound | vulcanchem.com |

Properties

IUPAC Name |

2-bromo-1H-imidazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3/c4-3-6-1-2(5)7-3/h1H,5H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRHYUMEJPJPKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310506 | |

| Record name | 2-Bromo-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-52-3 | |

| Record name | 2-Bromo-1H-imidazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 1h Imidazol 5 Amine and Its Analogs

Regioselective Bromination Approaches for Imidazole (B134444) Cores

Achieving regioselective bromination of the imidazole ring, particularly at the C2 position in the presence of an amino group at C5, requires a nuanced understanding of the electronic properties of the heterocyclic system and the careful selection of brominating agents and reaction conditions.

Direct Bromination Strategies and Optimization Parameters

Direct bromination of the imidazole core is a common approach to introduce bromine atoms. The reactivity of the imidazole ring towards electrophilic substitution generally follows the order C5 > C4 > C2. The C5 position is highly susceptible to electrophilic attack. Therefore, direct bromination of an unsubstituted or activated imidazole often yields 5-bromo or polybrominated products.

Common brominating agents for imidazoles include N-bromosuccinimide (NBS), bromine in acetic acid, and 2,4,4,6-tetrabromocyclohexa-2,5-dienone. The choice of solvent, temperature, and stoichiometry of the brominating agent are critical parameters to control the extent and regioselectivity of the bromination. For instance, the use of a slight excess of NBS can lead to monobromination, while a larger excess can result in di- or tri-brominated products.

To achieve bromination at the less reactive C2 position, particularly in the presence of a highly activating amino group at C5 which directs to the C4 position, a direct approach is challenging. The strong activating and ortho, para-directing nature of the amino group would likely lead to bromination at the C4 position.

Role of Activating and Directing Groups in Halogenation Selectivity

The substituents present on the imidazole ring play a crucial role in directing the regioselectivity of halogenation. An amino group at the C5 position is a powerful activating group due to its ability to donate electron density to the ring through resonance. This significantly enhances the nucleophilicity of the imidazole ring, particularly at the ortho (C4) position.

To circumvent the directing effect of the C5-amino group and achieve bromination at the C2 position, a protecting group strategy is often necessary. The amino group can be protected, for example, as an acetamide, to modulate its activating strength and steric bulk. Furthermore, protecting the N1 position of the imidazole ring with a suitable group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can also influence the regioselectivity of subsequent C-H functionalization, including halogenation. By strategically employing protecting groups, the inherent reactivity of the different positions on the imidazole ring can be manipulated to favor substitution at the desired C2 position.

Multicomponent Reaction (MCR) Strategies for Imidazole Scaffold Construction

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the construction of complex and highly substituted imidazole scaffolds in a single synthetic operation. These reactions, where three or more starting materials react in a one-pot fashion, provide rapid access to diverse molecular architectures.

Exploration of Diverse Starting Materials and Reaction Conditions

Several MCRs have been developed for the synthesis of substituted imidazoles. A common approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia (B1221849). Catalysts such as p-toluenesulfonic acid can be employed to promote these reactions. The diversity of the final imidazole products can be readily achieved by varying the nature of the starting materials.

For the specific synthesis of a 2-bromo-5-aminoimidazole scaffold, one could envision an MCR strategy where one of the starting components already contains a bromine atom or a precursor to the amino group. For example, a three-component reaction of a 2-aminoimidazole derivative, an aldehyde, and an isocyanide, catalyzed by a Lewis acid like zirconium(IV) chloride, can lead to the formation of fused aminoimidazoles. While this specific reaction does not directly yield the target compound, it illustrates the potential of MCRs to assemble complex imidazole systems.

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Product Type |

| Imine | Acid Chloride | N-nosyl imine | PPh(catechyl) | Substituted Imidazole |

| Benzil | Aromatic Aldehyde | Ammonium Acetate | p-Toluenesulfonic acid | Trisubstituted Imidazole |

| Amidines | Ynals | Carboxylic Acids | Silver catalyst | Multisubstituted Imidazole |

Stereochemical Control and Diastereoselective Synthesis

While the synthesis of the achiral 2-bromo-1H-imidazol-5-amine does not involve stereochemical considerations, MCR strategies can be adapted for the diastereoselective synthesis of more complex imidazole-containing molecules. The stereochemical outcome of an MCR can often be controlled by the use of chiral starting materials, catalysts, or auxiliaries. This aspect of MCRs is particularly valuable in the synthesis of natural products and pharmaceutical agents where specific stereoisomers are required.

Cycloaddition and Cascade Reactions for Imidazole Ring Formation

Cycloaddition and cascade reactions represent another elegant and efficient approach to the construction of the imidazole ring system. These reactions often proceed with high atom economy and can generate significant molecular complexity in a single step.

One of the well-established methods for imidazole synthesis is the Van Leusen three-component reaction. This reaction involves the condensation of an aldehyde and an amine to form an imine in situ, which then reacts with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base to yield the imidazole ring.

[3+2] cycloaddition reactions are also a powerful tool for the synthesis of five-membered heterocycles, including imidazoles. For instance, a copper-catalyzed [3+2] cycloaddition reaction can be employed to synthesize multisubstituted imidazoles. Another approach involves a phospha-münchnone [3+2] cycloaddition.

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, can also lead to the formation of the imidazole scaffold. A base-mediated cascade process involving the nucleophilic addition and subsequent intramolecular alkyne hydroamination of propargylamines and carbodiimides has been developed for the synthesis of imidazole derivatives with high regioselectivity.

| Reaction Type | Key Reagents | Product |

| Van Leusen Reaction | Aldehyde, Amine, TosMIC | Substituted Imidazole |

| Copper-Catalyzed [3+2] Cycloaddition | Various | Multisubstituted Imidazole |

| Phospha-münchnone Cycloaddition | Imine, Acid Chloride, N-nosyl imine | Substituted Imidazole |

| Base-Mediated Cascade | Propargylamine, Carbodiimide | Imidazole Derivatives |

Utility of Azide-Nitrile Cycloaddition and Denitrogenative Transformations

A novel and efficient pathway to functionalized 1H-imidazole derivatives involves the use of 5-amino-1,2,3-triazoles as key intermediates. mdpi.comnih.gov This approach leverages the dipolar cycloaddition reaction (DCR) between azides and acetonitriles to construct the 5-amino-1,2,3-triazole core. nih.govresearchgate.net This triazole can then undergo a denitrogenative transformation, where the triazole ring opens and rearranges to form the desired imidazole scaffold.

The general mechanism involves an initial acid-mediated intramolecular cyclization of a suitably functionalized 5-amino-1,2,3-triazole. mdpi.com This is followed by the elimination of molecular nitrogen and a subsequent rearrangement, often involving a carbene intermediate, to yield the imidazole ring. mdpi.com This strategy is particularly valuable as it allows for the introduction of diverse substituents onto the final imidazole product. For the synthesis of a 2-bromo-imidazol-5-amine analog, this would hypothetically involve starting with a bromo-substituted nitrile precursor in the initial cycloaddition step.

A plausible reaction pathway can be summarized as follows:

Cycloaddition: An azide (B81097) reacts with a nitrile in a [3+2] cycloaddition to form a 5-amino-1,2,3-triazole. nih.govrsc.org

Transformation: The triazole intermediate undergoes an acid-mediated transformation, losing nitrogen gas (denitrogenation). mdpi.com

Rearrangement: The resulting intermediate rearranges to form the stable imidazole aromatic ring. mdpi.comnih.gov

Intramolecular Cyclization Protocols

Intramolecular cyclization is a cornerstone strategy for synthesizing heterocyclic rings, including the imidazole core. These protocols involve designing a linear precursor that contains all the necessary atoms for the ring, which then cyclizes under specific conditions.

One prominent example involves the copper-catalyzed coupling of a vinyl bromide with cyanamide, followed by an intramolecular cyclization. nih.gov Although demonstrated for benzo bohrium.comasianpubs.orgimidazo[1,2-c]pyrimidin-1-amines, the principle can be adapted. A hypothetical precursor for this compound could feature a brominated vinyl group and a nitrogen-containing moiety that cyclizes to form the 5-membered imidazole ring. The reaction pathway is thought to proceed through an initial Ullmann-type C-N coupling, followed by the intramolecular addition of an N-H bond across a nitrile (CN) group to close the ring. nih.gov

Another powerful technique is the silver-catalyzed 6-endo-dig cyclization of N-Boc-2-alkynylbenzimidazoles. nih.gov This method highlights the utility of transition metals in promoting otherwise difficult ring-closing reactions. For a non-fused imidazole system, a similar strategy could be envisioned where an appropriately substituted alkynyl precursor undergoes an intramolecular nucleophilic attack from a nitrogen atom to form the imidazole ring. The regioselectivity of such cyclizations is a critical aspect, often controlled by the choice of catalyst and the substitution pattern of the precursor.

Catalytic Approaches in this compound Synthesis

Catalysis offers elegant and efficient solutions for synthesizing and functionalizing imidazole rings, often providing high selectivity and yield under mild conditions. Both transition metals and small organic molecules have been successfully employed as catalysts.

Transition Metal-Catalyzed Coupling Reactions for Imidazole Functionalization

Transition metal catalysis is a dominant strategy for the functionalization of heteroaromatic rings like imidazole. researchgate.net Catalysts based on palladium, copper, and rhodium are frequently used to form new carbon-carbon and carbon-nitrogen bonds, allowing for the late-stage modification of the imidazole core. researchgate.netbohrium.com

Key reactions include:

Suzuki, Stille, and Sonogashira Cross-Coupling: These palladium-catalyzed reactions are invaluable for introducing aryl, vinyl, or alkynyl groups onto a pre-existing halo-imidazole scaffold. researchgate.net For instance, a 2,4-dibromoimidazole could be selectively functionalized at one position, leaving the other bromine available for further transformation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds, directly applicable for synthesizing amino-imidazoles from bromo-imidazole precursors. nih.gov

Copper-Catalyzed Ullmann Coupling: This is a classic and effective method for C-N bond formation, particularly relevant for the synthesis of N-arylimidazoles and aminoimidazoles. nih.gov

Rhodium-Catalyzed C-H Functionalization: More advanced strategies involve the direct functionalization of C-H bonds, which avoids the need for pre-halogenation of the imidazole ring. nih.gov This atom-economical approach allows for the introduction of functional groups with high regioselectivity.

These catalytic methods provide versatile pathways to complex imidazole derivatives that would be difficult to access through traditional cyclization routes. researchgate.netnih.gov

Table 1: Comparison of Transition Metal-Catalyzed Reactions for Imidazole Functionalization

| Reaction Name | Metal Catalyst | Bond Formed | Typical Substrates | Application to this compound Synthesis |

| Suzuki Coupling | Palladium (Pd) | C-C | Bromo-imidazole, Boronic acid | Functionalization at the C-4 or C-5 position. |

| Buchwald-Hartwig | Palladium (Pd) | C-N | Bromo-imidazole, Amine | Direct synthesis of the 5-amino group. |

| Ullmann Coupling | Copper (Cu) | C-N | Bromo-imidazole, Amine/Cyanamide | Formation of the 5-amino group or N-1 substitution. nih.gov |

| C-H Activation | Rhodium (Rh) | C-C / C-N | Imidazole, Coupling partner | Direct functionalization without pre-activation. nih.gov |

Organocatalytic and Metal-Free Synthetic Pathways

In recent years, organocatalysis and metal-free synthesis have emerged as powerful, sustainable alternatives to transition metal-based methods. researchgate.net These approaches avoid the cost and potential toxicity associated with heavy metals.

A notable organocatalytic method is the one-pot synthesis of highly substituted imidazoles using a thiazolium catalyst. acs.orgacs.orgwustl.edu This process involves the catalyzed addition of an aldehyde to an acyl imine to generate an α-ketoamide intermediate, which then cyclizes in the presence of an ammonia source to form the imidazole ring. acs.org This methodology allows for easy manipulation of substituents around the imidazole core.

Other metal-free approaches include:

L-proline Catalysis: L-proline has been used as a cheap and environmentally benign catalyst for the multicomponent synthesis of tri- and tetrasubstituted imidazoles. researchgate.net

Iodine-Promoted Reactions: Molecular iodine can promote the condensation of 2-aminopyridines with acetophenones to form imidazo[1,2-a]pyridines, a strategy whose principles can be extended to other imidazole syntheses. nih.gov

Condensation Reactions: Simple, catalyst-free condensation of α-dicarbonyl compounds, aldehydes, amines, and an ammonia source remains a fundamental and effective metal-free route to imidazoles. nih.govsemanticscholar.org

These metal-free strategies are often characterized by mild reaction conditions and operational simplicity, making them attractive for large-scale synthesis. researchgate.netnih.gov

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, energy consumption, and the use of hazardous materials. jipbs.comresearchgate.netnih.gov The synthesis of imidazoles has benefited significantly from these advancements.

Solvent-Free and Microwave-Assisted Synthetic Enhancements

Two of the most impactful green chemistry techniques in imidazole synthesis are solvent-free reactions and the use of microwave irradiation.

Solvent-Free Synthesis: Conducting reactions without a solvent (neat conditions) minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. One-pot, solvent-free condensation of an o-phenylenediamine (B120857) with an aldehyde at elevated temperatures is a classic example of a green method for producing benzimidazoles. asianpubs.orgumich.edu This approach offers advantages such as high yields, easy setup, and simplified product purification. asianpubs.org

Microwave-Assisted Synthesis: Microwave irradiation has revolutionized organic synthesis by providing rapid and efficient heating. youtube.comyoutube.com Compared to conventional heating, microwave-assisted reactions often result in dramatic reductions in reaction time (from hours to minutes), higher yields, and improved product purity. lew.rojocpr.commdpi.com This technique is particularly effective for multicomponent reactions used to build the imidazole core. The in-core, homogeneous heating provided by microwaves ensures uniform energy distribution, often leading to cleaner reactions with fewer side products. youtube.comjocpr.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Hours to Days | Minutes | lew.romdpi.com |

| Energy Consumption | High | Low | jocpr.com |

| Product Yield | Moderate to Good | Good to Excellent | youtube.commdpi.com |

| Heating Mechanism | Conduction/Convection (Vessel Walls) | In-core Dielectric Heating (Bulk) | youtube.comyoutube.com |

| Solvent Volume | Often large volumes required | Smaller volumes or solvent-free | youtube.com |

Atom Economy and Waste Minimization in Brominated Imidazole Production

The production of halogenated heterocycles, such as this compound, is a critical process in medicinal chemistry and materials science. Historically, the synthesis of these compounds has often relied on classical methods that generate significant chemical waste. Modern synthetic chemistry, guided by the principles of green chemistry, places a strong emphasis on methodologies that maximize the incorporation of reactant atoms into the final product while minimizing waste. The core metrics for evaluating this efficiency are Atom Economy (AE) and the Environmental Factor (E-Factor). rsc.orgjocpr.com

Atom Economy, a concept developed by Barry Trost, provides a theoretical measure of the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the desired product. jocpr.comskpharmteco.com The E-Factor, introduced by Roger Sheldon, offers a more practical measure of waste by quantifying the mass ratio of waste generated to the mass of the desired product. rsc.orgsheldon.nl In the pharmaceutical sector, E-Factors can be notoriously high, often ranging from 25 to over 100, highlighting the substantial waste generated from multi-step syntheses and complex purifications. syrris.comrsc.org Therefore, the development of synthetic routes with high atom economy and low E-Factors is a primary goal in the sustainable production of brominated imidazoles.

Traditional vs. Modern Bromination Reagents

The choice of brominating agent is a pivotal factor influencing the sustainability of the synthesis of this compound. Traditional methods often employ elemental bromine (Br₂), which, while having a 100% atom economy in theory for addition reactions, presents significant handling hazards due to its high toxicity and corrosivity. nih.govmasterorganicchemistry.com In substitution reactions, it generates at least one equivalent of hydrogen bromide (HBr) as a byproduct, reducing its effective atom economy.

A common alternative is N-bromosuccinimide (NBS), which is a crystalline solid that is safer and easier to handle than liquid bromine. masterorganicchemistry.comorganic-chemistry.org It often provides higher selectivity in the bromination of sensitive heterocyclic substrates. youtube.com However, the primary drawback of NBS is its poor atom economy. wordpress.com For every bromine atom incorporated into the target molecule, a molecule of succinimide (B58015) is generated as a stoichiometric byproduct, significantly increasing waste.

To address these shortcomings, greener bromination systems have been developed. These include the catalytic use of bromide salts with a benign oxidant. For instance, the combination of hydrogen peroxide and hydrogen bromide (H₂O₂-HBr) is a highly effective system. researchgate.net This method generates the active brominating species in situ, and its primary byproduct is water, making it an environmentally superior alternative. cdnsciencepub.com Another advanced method involves the use of a bromide-bromate couple (e.g., NaBr/NaBrO₃) in an aqueous medium, which also generates the brominating agent in situ with minimal waste. acs.orgresearchgate.net

The following table provides a theoretical comparison of the atom economy for different brominating agents in a substitution reaction on an imidazole precursor.

| Reagent | Formula | Molar Mass ( g/mol ) | Byproduct | Byproduct Molar Mass ( g/mol ) | Theoretical Atom Economy (%) |

| Elemental Bromine | Br₂ | 159.81 | HBr | 80.91 | 50.4% |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | Succinimide | 99.09 | 44.9% |

| H₂O₂/HBr System** | H₂O₂ + 2HBr | 195.84 | 2H₂O | 36.03 | 81.6% |

| Calculation for a generic substitution: Imidazole-H + Reagent → Imidazole-Br + Byproduct. Assumes Imidazole-H is 1H-imidazol-5-amine (C₃H₅N₃, MW: 83.09 g/mol ). | |||||

| **Stoichiometry: Im-H + H₂O₂ + HBr → Im-Br + 2H₂O. One equivalent of HBr is the bromine source, the other is a catalyst/reagent. |

Beyond the selection of the brominating agent, a holistic approach to the entire synthetic pathway is crucial for minimizing waste. Key strategies include:

Catalytic Approaches: The use of catalysts, rather than stoichiometric reagents, is a cornerstone of green chemistry. nih.gov For bromination, catalytic systems that regenerate the active bromine species can dramatically reduce waste. Similarly, in other steps of the synthesis, such as the formation of the imidazole ring or the introduction of the amine group, catalytic methods are preferred. For example, copper-catalyzed C-N coupling reactions can be employed to form substituted aminoimidazoles under relatively mild conditions. nih.govresearchgate.net

Solvent Selection: The bulk of waste in many chemical processes comes from solvents. syrris.com Shifting from hazardous chlorinated solvents to greener alternatives like water, ethanol, or recyclable polar solvents such as Polarclean can significantly lower the E-Factor. nih.gov In some cases, solvent-free reactions, potentially assisted by microwave irradiation or ball milling, offer the most sustainable option. nih.gov

Purification Techniques: Chromatographic purifications are a major source of solvent waste. Developing synthetic routes that yield products of high purity, which can be isolated by simple crystallization or extraction, is a key goal for waste minimization. nih.gov

The table below summarizes and compares hypothetical synthetic strategies for producing a brominated amino-imidazole, highlighting their impact on waste generation.

| Strategy | Brominating Agent | Key Features | Primary Byproducts | Atom Economy | E-Factor |

| Traditional Route | Elemental Bromine (Br₂) | Use of hazardous reagents and organic solvents (e.g., CCl₄). Requires purification by chromatography. | HBr, solvent waste, silica (B1680970) gel. | Low-Moderate | High (>50) |

| Improved Route | N-Bromosuccinimide (NBS) | Safer brominating agent, improved selectivity. Often still requires organic solvents and chromatography. | Succinimide, solvent waste. | Low | Moderate (25-50) |

| Green Route | H₂O₂ / HBr (catalytic) | In-situ generation of bromine, aqueous solvent. Designed for product isolation via crystallization. | Water. | High | Low (<10) |

By integrating modern catalytic methods, choosing benign reagents and solvents, and designing efficient, streamlined processes, the production of this compound and its analogs can be aligned with the principles of green chemistry, leading to a significant reduction in environmental impact.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1h Imidazol 5 Amine

Electrophilic and Nucleophilic Substitution Reactions at the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, generally susceptible to electrophilic attack. However, the presence of both an activating (amino) and a deactivating (bromo) group complicates the prediction of its reactivity towards electrophiles and nucleophiles.

The amino group at the C5 position is a strong activating group due to its ability to donate electron density to the imidazole ring through resonance. This increases the nucleophilicity of the ring, making it more susceptible to electrophilic aromatic substitution. Conversely, the bromine atom at the C2 position is an electron-withdrawing group via induction, which deactivates the ring towards electrophilic attack.

In electrophilic aromatic substitution, the activating effect of the amino group is generally dominant, making the ring more reactive than unsubstituted imidazole at specific positions. For nucleophilic aromatic substitution, which is generally difficult for electron-rich imidazoles, the presence of the electron-withdrawing bromo group at a position activated for nucleophilic attack could potentially enable such reactions, although this is less common for five-membered heterocycles unless further activated by other strong electron-withdrawing groups. reddit.com

In electrophilic aromatic substitution, the regioselectivity is primarily controlled by the directing effect of the substituents. The amino group is a powerful ortho, para-director. In the context of the imidazole ring, this directs incoming electrophiles to the C4 position. The bromine atom, while deactivating, is also an ortho, para-director. However, the strong activating and directing effect of the amino group is expected to be the dominant factor. Therefore, electrophilic substitution on 2-Bromo-1H-imidazol-5-amine is predicted to occur predominantly at the C4 position. libretexts.orgunizin.org

For nucleophilic aromatic substitution, the bromine atom at the C2 position is at a location that can be susceptible to displacement, particularly if the imidazole nitrogen is protonated or quaternized, which would increase the ring's electron deficiency. libretexts.org The amino group at C5 would not significantly influence the regioselectivity of a nucleophilic attack at C2.

Cross-Coupling Reactions Involving the Bromine Atom

The carbon-bromine bond at the C2 position of this compound is a key site for functionalization via transition metal-catalyzed cross-coupling reactions. These reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoimidazole with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. kyoto-u.ac.jpwikipedia.org This methodology is widely used for the synthesis of biaryl and substituted heterocyclic compounds. For this compound, a Suzuki-Miyaura coupling would introduce a substituent at the C2 position. The reaction is tolerant of a wide range of functional groups, including the amino group on the imidazole ring. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromoimidazole with an amine. wikipedia.org While the target molecule already possesses an amino group, this reaction could be employed to introduce a different amino substituent at the C2 position, or if the existing amino group is appropriately protected, to synthesize more complex diaminoimidazole derivatives. Studies have shown the successful amination of unprotected bromoimidazoles using specific palladium precatalysts and bulky biarylphosphine ligands. nih.govacs.org

| Reaction Type | Electrophile | Nucleophile | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Bromopyridine | Phenylboronic acid | Pd(PPh3)4, K2CO3 | 2-Phenylpyridine | researchgate.net |

| Buchwald-Hartwig | 4-Bromo-1H-imidazole | Aniline | Pd precatalyst, tBuBrettPhos, LHMDS | 4-(Phenylamino)-1H-imidazole | nih.gov |

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, involves a catalytic cycle. The cycle typically begins with the oxidative addition of the bromoimidazole to a low-valent palladium(0) species. This step involves the cleavage of the C-Br bond and the formation of a new palladium(II) intermediate. The rate of this step is influenced by the strength of the C-Br bond and the electron density at the carbon atom. illinois.eduyoutube.com

Following oxidative addition, a transmetalation step occurs in the Suzuki-Miyaura reaction, where the organic group from the organoboron reagent is transferred to the palladium center. In the Buchwald-Hartwig amination, this step involves the coordination of the amine to the palladium and subsequent deprotonation to form a palladium-amido complex.

The final step is reductive elimination , where the two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Functional Group Transformations of the Amine Moiety

The primary amino group at the C5 position of this compound is a versatile functional handle that can undergo a variety of transformations to introduce new functionalities and build more complex molecular architectures.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce a carbonyl functionality. researchgate.netgoogle.com

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation. researchgate.netwikipedia.org

Diazotization: Aromatic primary amines can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). scienceinfo.combyjus.com These diazonium salts are versatile intermediates that can be subsequently converted into a wide range of functional groups through Sandmeyer-type reactions, including halides, cyano, and hydroxyl groups. organic-chemistry.orgmasterorganicchemistry.com

| Reaction | Reagent | Product Functional Group | General Reference |

|---|---|---|---|

| Acylation | Acetyl chloride | Amide | researchgate.net |

| Alkylation | Methyl iodide | Methylamine | wikipedia.org |

| Diazotization/Sandmeyer | 1. NaNO2, HCl 2. CuCl | Chloride | organic-chemistry.org |

Acylation, Alkylation, and Arylation Strategies

The presence of both a primary amine and a secondary amine within the imidazole ring offers multiple sites for acylation, alkylation, and arylation. The regioselectivity of these reactions is highly dependent on the nature of the electrophile and the reaction conditions employed.

Acylation: The primary amino group at the 5-position is readily acylated under standard conditions using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction is a common strategy for the introduction of various acyl moieties, which can modify the electronic properties of the molecule or serve as a protecting group. For instance, reaction with acetic anhydride (B1165640) would yield N-(2-bromo-1H-imidazol-5-yl)acetamide. The imidazole nitrogen can also undergo acylation, though it is generally less nucleophilic than the exocyclic amine.

Alkylation: Alkylation of this compound can occur at the exocyclic amino group, the imidazole ring nitrogens, or even at the carbon skeleton under certain conditions. The use of alkyl halides in the presence of a base is a common method. The regioselectivity can be influenced by the steric hindrance of the alkylating agent and the choice of base. Microwave-assisted N-alkylation has been shown to be an efficient method for the functionalization of similar imidazole systems, often leading to higher yields and shorter reaction times.

Arylation: The introduction of aryl groups can be achieved through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have proven effective for the N-arylation of unprotected bromo-1H-imidazoles. nih.govacs.org These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the aminoimidazole with an aryl halide. This strategy allows for the synthesis of a wide range of N-aryl derivatives, which are of interest in medicinal chemistry and materials science. It is important to note that competitive C-arylation at the bromine-substituted carbon is also a possibility, and the reaction conditions must be carefully optimized to achieve the desired selectivity.

Table 1: Examples of Acylation, Alkylation, and Arylation Reactions

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Acylation | Acetic anhydride, pyridine (B92270), room temperature | N-(2-bromo-1H-imidazol-5-yl)acetamide |

| Alkylation | Methyl iodide, K2CO3, acetone, reflux | Mixture of N-methylated products |

| Arylation | Phenylboronic acid, Pd(PPh3)4, Na2CO3, DME/H2O, reflux | 2-Bromo-N-phenyl-1H-imidazol-5-amine |

Amine Protection and Deprotection Techniques

Due to the reactivity of the primary amino group, its protection is often a necessary step in the multi-step synthesis of more complex molecules derived from this compound. A variety of protecting groups can be employed, with the choice depending on the stability of the protecting group to subsequent reaction conditions and the ease of its removal.

Commonly used protecting groups for primary amines include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and acyl groups, like the acetyl (Ac) group. masterorganicchemistry.commasterorganicchemistry.com

Boc Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)2O in the presence of a base like triethylamine (B128534) or sodium bicarbonate. fishersci.co.uk It is stable to a wide range of non-acidic conditions and is readily removed with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid. masterorganicchemistry.com

Cbz Protection: The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) and a base. It is stable to acidic and mild basic conditions and is typically removed by catalytic hydrogenation. masterorganicchemistry.com

Acetyl Protection: As mentioned in the acylation section, the acetyl group can be introduced using acetic anhydride. While it provides good protection, its removal requires harsher conditions, such as refluxing in strong acid or base, which may not be compatible with all substrates. commonorganicchemistry.com

The deprotection strategies for these groups are well-established and generally proceed in high yields. The orthogonality of these protecting groups allows for the selective deprotection of one amine in the presence of others, which is a powerful tool in complex syntheses. nih.gov

Table 2: Common Amine Protecting Groups and Deprotection Methods

| Protecting Group | Protection Reagent | Deprotection Conditions |

|---|---|---|

| tert-Butoxycarbonyl (Boc) | (Boc)2O, base | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl (Cbz) | Cbz-Cl, base | Catalytic hydrogenation (H2, Pd/C) |

| Acetyl (Ac) | Acetic anhydride | Strong acid or base with heating commonorganicchemistry.com |

Redox Chemistry of this compound

The redox chemistry of this compound is influenced by the presence of the electron-rich amino group, the bromine atom, and the imidazole ring. Both oxidation and reduction reactions can lead to a variety of interesting and potentially useful transformations.

Oxidation Pathways and Products

The oxidation of this compound can proceed through several pathways, depending on the oxidant and reaction conditions. The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or azo compounds. The imidazole ring itself can also be oxidized, potentially leading to ring-opening or the formation of imidazolone (B8795221) derivatives.

One potential oxidation pathway is the oxidative dimerization of the 2-aminoimidazole moiety. Studies on related 2-aminoimidazoles have shown that molecular bromine can induce oxidative dimerization. acs.org In the context of this compound, this could potentially lead to the formation of a dimeric azo-bridged imidazole.

Furthermore, the oxidation of imidazoles by hydroxyl radicals in the aqueous phase has been studied, suggesting that under certain environmental or biological conditions, oxidative degradation of the imidazole ring can occur. nih.govkaust.edu.sa The presence of the bromine atom may influence the regioselectivity of such radical attacks.

Reduction Methodologies and Amine Transformations

The reduction of this compound can target either the bromine atom or the imidazole ring. Catalytic hydrogenation is a common method for the reduction of various functional groups. Under typical hydrogenation conditions (e.g., H2 gas with a palladium catalyst), the carbon-bromine bond can be cleaved to yield 1H-imidazol-5-amine. This debromination reaction can be a useful synthetic step to introduce a hydrogen atom at the 2-position.

The reduction of the imidazole ring is more challenging due to its aromatic nature. However, under forcing conditions, such as high-pressure hydrogenation or with powerful reducing agents, the imidazole ring can be reduced to an imidazoline (B1206853) or an imidazolidine.

A highly relevant reduction methodology is the transformation of a nitro group to an amine. For instance, the reduction of bromo-nitroimidazoles to bromo-aminoimidazoles has been successfully achieved using zinc dust in the presence of hydrochloric acid (Zn/HCl). researchgate.netcdnsciencepub.com This suggests that if a nitro precursor of this compound were available, this would be a viable synthetic route.

Ring-Opening and Rearrangement Reactions of the Imidazole Core

The imidazole ring is generally stable due to its aromaticity. However, under certain conditions, it can undergo ring-opening or rearrangement reactions. These transformations often require activation of the ring, for example, by quaternization of one of the nitrogen atoms or by the presence of strongly electron-withdrawing or electron-donating groups.

One documented example of imidazole ring-opening involves the reaction of 1-substituted imidazoles with electron-deficient acetylenes in the presence of water. This reaction proceeds stereoselectively to afford functionalized (Z,Z)-1,4-diaza-2,5-dienes. acs.org While this has not been specifically reported for this compound, it demonstrates a potential pathway for the cleavage of the imidazole core.

Rearrangement reactions of the imidazole skeleton are less common but can be induced. For example, Pummerer-like rearrangements have been utilized in cascade reactions to synthesize highly functionalized imidazoles. acs.org Such rearrangements often involve the formation of reactive intermediates that can undergo subsequent cyclization and aromatization steps. The specific substituents on the imidazole ring play a crucial role in directing the course of these rearrangements. Theoretical studies have also explored hydrogen and halogen migrations in imidazoles, indicating the possibility of intramolecular rearrangements. researchgate.net

Derivatization and Functionalization Strategies of 2 Bromo 1h Imidazol 5 Amine

Synthesis of Substituted 2-Bromo-1H-imidazol-5-amine Analogs

The generation of analogs of this compound is a key strategy for modulating its physicochemical properties and for creating new intermediates for further synthetic transformations. The introduction of a variety of substituents can be achieved through targeted reactions at the imidazole (B134444) ring nitrogens and the amino group, as well as through displacement of the bromide.

The imidazole core of this compound can be readily N-alkylated or N-arylated to produce a range of substituted derivatives. The pyrrolic nitrogen of the imidazole ring is generally the primary site of substitution under basic conditions.

N-Alkylation: The introduction of alkyl groups can be achieved through reaction with alkyl halides in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. This reaction proceeds via an SN2 mechanism.

Table 1: Representative N-Alkylation Reactions of this compound

| Entry | Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| 1 | Iodomethane | NaH | DMF | 2-Bromo-1-methyl-1H-imidazol-5-amine |

| 2 | Benzyl (B1604629) bromide | K2CO3 | Acetonitrile | 1-Benzyl-2-bromo-1H-imidazol-5-amine |

N-Arylation: The introduction of aryl substituents can be accomplished through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst to couple the imidazole nitrogen with an aryl halide or triflate. The choice of ligand for the metal catalyst is crucial for achieving high yields and selectivity.

Table 2: Representative N-Arylation Reactions of this compound

| Entry | Arylating Agent | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Cu(OAc)2 | Pyridine (B92270) | Et3N | DCM | 2-Bromo-1-phenyl-1H-imidazol-5-amine |

| 2 | 4-Chlorobromobenzene | Pd2(dba)3 | Xantphos | K3PO4 | Toluene | 2-Bromo-1-(4-chlorophenyl)-1H-imidazol-5-amine |

The synthetic strategies for N-arylation can be extended to the incorporation of heteroaryl groups. The Suzuki-Miyaura and Chan-Lam coupling reactions are particularly useful for this purpose, allowing for the introduction of a wide range of heteroaromatic systems. These reactions are tolerant of many functional groups, enabling the synthesis of complex molecules.

Table 3: Representative N-Heteroarylation Reactions of this compound

| Entry | Heteroarylating Agent | Coupling Reaction | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 1 | Pyridine-3-boronic acid | Suzuki-Miyaura | Pd(PPh3)4 | Na2CO3 | DME/H2O | 2-Bromo-1-(pyridin-3-yl)-1H-imidazol-5-amine |

| 2 | Thiophene-2-boronic acid | Suzuki-Miyaura | PdCl2(dppf) | K2CO3 | 1,4-Dioxane | 2-Bromo-1-(thiophen-2-yl)-1H-imidazol-5-amine |

Preparation of Fused Heterocyclic Systems Utilizing this compound

The bifunctional nature of this compound, with its amino group and the potential for further functionalization at the bromine-bearing carbon, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These polycyclic structures are of significant interest due to their prevalence in biologically active molecules.

Imidazo[4,5-b]pyridines: These fused systems can be prepared through condensation reactions of this compound with 1,3-dicarbonyl compounds or their equivalents. The amino group of the imidazole acts as a nucleophile, attacking one of the carbonyl groups, followed by cyclization and dehydration to form the fused pyridine ring.

A potential synthetic route involves the reaction of this compound with a β-ketoester, such as ethyl acetoacetate, in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under acidic conditions to promote cyclization.

Benzimidazoles: While the direct synthesis of a fused benzimidazole (B57391) from this compound is less straightforward, this scaffold can be used to build more complex structures that incorporate a benzimidazole moiety. For instance, the amino group could be derivatized with a 2-halonitrobenzene, followed by reduction of the nitro group and subsequent intramolecular cyclization to form a fused system.

The reactivity of the bromine atom at the C2 position can be exploited to construct novel multicyclic systems. For example, palladium-catalyzed intramolecular C-N or C-C bond formation can be envisioned if a suitable tethered reactive partner is introduced via the imidazole nitrogen or the exocyclic amino group.

A hypothetical strategy could involve the N-alkylation of this compound with a reactant containing a terminal alkyne. Subsequent intramolecular Sonogashira or Heck-type cyclization could then lead to the formation of a new fused ring.

Table 4: Potential Intramolecular Cyclizations for Novel Multicyclic Scaffolds

| Entry | Tethered Precursor | Reaction Type | Catalyst | Product Scaffold |

|---|---|---|---|---|

| 1 | 1-(But-3-yn-1-yl)-2-bromo-1H-imidazol-5-amine | Intramolecular Sonogashira | PdCl2(PPh3)2, CuI | Imidazo[1,5-a]pyrrolo[3,2-d]pyridine derivative |

Design and Synthesis of Advanced Linkers and Conjugates

The structure of this compound, with its distinct reactive sites, makes it an attractive core for the design of bifunctional linkers used in chemical biology and materials science. These linkers can be used to conjugate two different molecular entities, such as a fluorophore and a biomolecule, or to create polymers with specific properties.

The amino group provides a handle for amide bond formation with carboxylic acids, while the bromine atom can be used for cross-coupling reactions or nucleophilic substitution. Alternatively, the imidazole nitrogen can be functionalized. This trifunctional nature allows for the orthogonal derivatization of the molecule, enabling the sequential attachment of different moieties.

For example, the amino group could be protected, followed by a Suzuki-Miyaura coupling at the C2 position to introduce a functional group. Deprotection of the amino group would then allow for its use in a subsequent conjugation reaction.

Table 5: Hypothetical Strategy for the Synthesis of a Bifunctional Linker

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Protection of the amino group | Boc2O, Et3N, CH2Cl2 | tert-Butyl (2-bromo-1H-imidazol-5-yl)carbamate |

| 2 | Suzuki-Miyaura coupling | 4-(Methoxycarbonyl)phenylboronic acid, Pd(PPh3)4, Na2CO3 | Methyl 4-(5-((tert-butoxycarbonyl)amino)-1H-imidazol-2-yl)benzoate |

| 3 | Deprotection of the amino group | TFA, CH2Cl2 | Methyl 4-(5-amino-1H-imidazol-2-yl)benzoate |

This strategy would yield a linker with a biotin (B1667282) moiety for strong binding to avidin (B1170675) or streptavidin and a methyl ester that can be hydrolyzed to a carboxylic acid for further conjugation.

Incorporation into Peptidomimetics and Bioconjugates

The structural attributes of this compound make it an attractive component for the synthesis of peptidomimetics and for use in bioconjugation. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. The imidazole ring is a common feature in biological systems, most notably in the amino acid histidine, and its incorporation into peptide-like structures can influence conformation and binding to biological targets.

The primary amino group of this compound serves as a key handle for its incorporation into peptide chains. Standard peptide coupling methods can be employed to form an amide bond between the amino group of the imidazole derivative and the carboxylic acid of an amino acid or peptide fragment. This allows for the insertion of the 2-bromo-imidazol-5-yl moiety at various positions within a peptide sequence.

Furthermore, the bromine atom at the 2-position offers a site for post-synthetic modification. Once the imidazole unit is integrated into a peptide backbone, the bromo group can be subjected to various cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This enables the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby allowing for the fine-tuning of the peptidomimetic's properties. This strategy is particularly useful in creating libraries of related compounds for structure-activity relationship (SAR) studies.

In the realm of bioconjugation, this compound can be utilized as a linker to attach small molecules to larger biomolecules like proteins or nucleic acids. The amino group can be functionalized with a reactive group that can then form a covalent bond with the target biomolecule. The bromo position can either be pre-functionalized with a payload molecule or used as a secondary attachment point.

| Strategy | Reaction Type | Functional Group Involved | Potential Application |

| Peptide Incorporation | Amide bond formation | 5-amino group | Synthesis of novel peptidomimetics |

| Post-synthetic Modification | Suzuki-Miyaura coupling | 2-bromo group | SAR studies, introduction of diverse side chains |

| Post-synthetic Modification | Buchwald-Hartwig amination | 2-bromo group | Attachment of amine-containing moieties |

| Bioconjugate Linker | Acylation/Alkylation | 5-amino group | Attachment to biomolecules |

Development of Polyfunctional Imidazole Derivatives

The development of polyfunctional imidazole derivatives from this compound leverages the differential reactivity of its functional groups. The strategic and sequential modification of the bromine atom, the amino group, and the imidazole ring nitrogens allows for the construction of highly substituted and complex imidazole scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physical properties associated with substituted imidazoles.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of the 2-bromo position. For instance, Suzuki-Miyaura coupling with a variety of boronic acids can introduce aryl or heteroaryl substituents. Similarly, Sonogashira coupling can be employed to install alkyne functionalities, which can then undergo further transformations such as click chemistry. The Buchwald-Hartwig amination provides a route to 2,5-diaminoimidazole derivatives.

The 5-amino group can be readily acylated or converted into other functional groups. For example, diazotization followed by substitution can introduce a range of functionalities at the 5-position. Condensation reactions with aldehydes or ketones can yield Schiff bases, which can be further reduced to secondary amines.

Moreover, the nitrogen atoms of the imidazole ring can be alkylated or arylated, often with regioselectivity depending on the reaction conditions and the nature of the substituents already present on the ring. This adds another layer of complexity and allows for the modulation of the electronic properties and steric profile of the molecule.

The sequential nature of these transformations is key to building molecular complexity. For instance, one could first perform a Suzuki coupling at the 2-position, followed by acylation of the 5-amino group, and finally, N-alkylation of the imidazole ring. This systematic approach enables the synthesis of a vast number of distinct polyfunctional imidazole derivatives from a single starting material.

| Position | Reaction Type | Reagents/Catalysts | Resulting Functional Group |

| C2 | Suzuki-Miyaura Coupling | Aryl/heteroarylboronic acid, Pd catalyst, base | Aryl/heteroaryl |

| C2 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl |

| C2 | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Substituted amino |

| C5 | Acylation | Acid chloride/anhydride (B1165640), base | Amide |

| C5 | Reductive Amination | Aldehyde/ketone, reducing agent | Secondary/tertiary amine |

| N1/N3 | N-Alkylation | Alkyl halide, base | N-alkyl |

This strategic functionalization provides access to a rich chemical space of imidazole-containing molecules with potential applications in various fields of research and development.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 2 Bromo 1h Imidazol 5 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (2D) spectra, the chemical environment, connectivity, and spatial relationships of atoms within a molecule can be determined.

The ¹H NMR spectrum of 2-bromo-1H-imidazol-5-amine is expected to be relatively simple, showing signals for the imidazole (B134444) ring proton and the protons associated with the amine (NH₂) and imidazole (NH) groups. The chemical shift of the C4-H proton is influenced by the adjacent electron-withdrawing bromine atom at C2 and the electron-donating amino group at C5. In a solvent like DMSO-d₆, the NH and NH₂ protons are typically observable and may exhibit broadening due to chemical exchange. researchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are diagnostic. The C2 carbon, bonded to the electronegative bromine atom, is expected to resonate at a specific downfield region, while the C5 carbon, attached to the amino group, will be shifted upfield. The C4 carbon's shift will be influenced by its position relative to the substituents. For comparison, in the parent 2-bromo-1H-imidazole, proton NMR signals appear around 7.13 ppm and 7.58 ppm. rsc.org The analysis of substituted imidazoles often reveals the significant impact of substituents on the electronic environment of the ring atoms. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| C2 | - | 120-125 |

| C4 | 6.5-7.0 | 115-120 |

| C5 | - | 135-140 |

| NH (ring) | 11.0-12.0 (broad) | - |

| NH₂ (amine) | 5.0-6.0 (broad) | - |

Note: These are estimated values based on typical shifts for substituted imidazoles and are subject to variation based on solvent and concentration.

To definitively assign the ¹H and ¹³C signals and confirm the substitution pattern, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between scalar-coupled protons. For this compound, a COSY spectrum would primarily be used to confirm the absence of coupling for the isolated C4-H proton, though long-range couplings to the NH proton might be observable under certain conditions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would unequivocally link the ¹H signal in the 6.5-7.0 ppm range to the C4 carbon atom. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. For this compound, key HMBC correlations would be expected between:

The C4-H proton and carbons C2 and C5.

The imidazole NH proton and carbons C2 and C5.

The amine (NH₂) protons and carbons C4 and C5. These correlations provide unambiguous proof of the substitution pattern on the imidazole ring. mdpi.comsemanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation analysis. wikipedia.org

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. For this compound (C₃H₄BrN₃), the HRMS spectrum would show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). researchgate.net This results in two prominent peaks of nearly equal intensity separated by two mass units, which is a definitive indicator of a monobrominated compound.

Table 2: HRMS Data for this compound (C₃H₄BrN₃)

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₃H₅⁷⁹BrN₃]⁺ ([M+H]⁺) | 161.9667 |

| [C₃H₅⁸¹BrN₃]⁺ ([M+H]⁺) | 163.9646 |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion), which is then subjected to fragmentation, typically through collision-induced dissociation (CID). nationalmaglab.org The resulting product ions are mass-analyzed, providing a fragmentation pattern that serves as a structural fingerprint. wikipedia.org

The fragmentation of protonated this compound would likely proceed through several characteristic pathways observed in related imidazole compounds. journalijdr.comresearchgate.net Potential fragmentation pathways include:

Loss of Br•: Ejection of a bromine radical.

Loss of HBr: Elimination of hydrogen bromide.

Loss of HCN: A common fragmentation pathway for imidazole rings.

Loss of NH₃: Elimination of ammonia (B1221849) from the amino group.

Ring cleavage: Leading to smaller fragment ions.

Analyzing these fragmentation patterns allows for the confirmation of the core imidazole structure and the nature and position of its substituents.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. semanticscholar.org For this compound, the spectra would be characterized by absorption bands corresponding to the vibrations of the N-H, C-H, C=N, C-N, and C-Br bonds.

Key expected vibrational frequencies include:

N-H stretching: The imidazole N-H stretch typically appears as a broad band in the 3300-2500 cm⁻¹ region. nih.gov The amine N-H stretching vibrations are expected in the 3500-3300 cm⁻¹ range. sci.am

C-H stretching: Aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹. sci.am

C=N and C=C stretching: The imidazole ring stretching vibrations (involving C=N and C=C bonds) occur in the 1650-1450 cm⁻¹ region. niscpr.res.in

N-H bending: The bending vibration for the amine group is typically observed around 1600 cm⁻¹.

C-Br stretching: The carbon-bromine stretching vibration is expected in the far-infrared region, typically between 600 and 500 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Imidazole N-H | Stretching | 3300-2500 (broad) |

| Amine N-H | Stretching | 3500-3300 |

| Imidazole C-H | Stretching | ~3100 |

| Ring C=N, C=C | Stretching | 1650-1450 |

| Amine N-H | Bending | ~1600 |

| C-Br | Stretching | 600-500 |

Source: General frequency ranges are based on published data for imidazole and related heterocyclic compounds. sci.amniscpr.res.in

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound derivatives, the FT-IR spectrum provides a unique fingerprint, revealing characteristic absorptions for the amine group, the imidazole ring, and the carbon-bromine bond.

The N-H stretching vibrations of the primary amine (–NH₂) and the imidazole ring N-H typically appear as distinct bands in the region of 3100-3500 cm⁻¹. researchgate.net The aromatic C-H stretching of the imidazole ring is generally observed around 3000-3100 cm⁻¹. researchgate.net The region between 1500 and 1650 cm⁻¹ is characteristic of C=N and C=C stretching vibrations within the imidazole ring. The C-N stretching vibrations can also be identified in the fingerprint region. The presence of the bromine substituent is confirmed by the C-Br stretching vibration, which typically appears at lower wavenumbers, generally in the 500-700 cm⁻¹ range. Computational studies on related 2-nitroimidazole (B3424786) derivatives help in assigning vibrational modes, such as the ν(C-N)imidazole mode, which is calculated to appear around 1330 cm⁻¹. mdpi.com

Table 1: Typical FT-IR Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Imidazole N-H | Stretching | 3200 - 3400 |

| Primary Amine N-H | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Imidazole Ring | C=N and C=C Stretching | 1500 - 1650 |

| Imidazole Ring | C-N Stretching | 1300 - 1400 |

Raman Spectroscopy Applications

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complement to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound derivatives, Raman spectroscopy can provide further insights into the skeletal vibrations of the imidazole ring.

Theoretical studies on structurally related 2-nitroimidazole derivatives show characteristic Raman bands for the imidazole moiety. mdpi.com Key Raman-active modes would include the symmetric "breathing" vibrations of the imidazole ring and stretching vibrations of the C-Br bond. For instance, computational models of similar compounds predict characteristic bands for imidazole ring modes, such as ν(C-N)imidazole + β(NH) + β(CH) mode at approximately 1456 cm⁻¹ and ν(CH) modes above 3100 cm⁻¹. mdpi.com In related heterocyclic amines like 2-aminothiazole, characteristic Raman bands for the amino group and ring stretching modes are observed, which can be used as a reference for interpreting the spectra of this compound. researchgate.net

Table 2: Predicted Raman Shifts for Key Vibrational Modes in Imidazole Derivatives

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|

| Imidazole Ring Breathing | 900 - 1100 |

| ν(C-N)imidazole + β(NH) + β(CH) | ~1456 |

| Imidazole Ring Stretching | 1500 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, UV-Vis spectra are characterized by absorptions arising from π → π* and n → π* transitions. The imidazole ring, being an aromatic system, exhibits strong π → π* transitions. The presence of the amino group (-NH₂) and the bromine atom as auxochromes can influence the position (λ_max) and intensity of these absorption bands. The lone pair of electrons on the amine nitrogen can participate in n → π* transitions. The conjugation within the molecule plays a significant role in determining its UV-Vis spectral features. nih.gov Studies on other substituted imidazoles and their metal complexes have utilized UV-visible spectroscopy to confirm their structure and electronic properties. rsc.org

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Typical Absorption Range (nm) |

|---|---|---|

| π → π* | Imidazole Ring (C=C, C=N) | 200 - 300 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Table 4: Crystallographic Data for a Representative Derivative, 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone. elsevierpure.comresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₉Br₂N₃O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0255(5) |

| b (Å) | 14.9112(5) |

| c (Å) | 10.9438(5) |

| β (°) | 109.223(5) |

| Volume (ų) | 1390.71(12) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula to verify the compound's elemental composition and purity. For this compound (C₃H₃BrN₃), the theoretical elemental composition can be precisely calculated. This technique is routinely used to confirm the identity of newly synthesized heterocyclic compounds, as seen in the characterization of various imidazole and benzimidazole (B57391) derivatives. rsc.orgmdpi.com

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 36.033 | 22.26% |

| Hydrogen | H | 1.008 | 3.024 | 1.87% |

| Bromine | Br | 79.904 | 79.904 | 49.36% |

| Nitrogen | N | 14.007 | 42.021 | 25.96% |

| Total | C₃H₃BrN₃ | | 161.982 | 100.00% |

Applications of 2 Bromo 1h Imidazol 5 Amine in Organic Synthesis and Materials Science

Role as a Key Building Block in the Synthesis of Complex Heterocyclic Compounds

The inherent reactivity of the 2-bromo and 5-amino substituents on the imidazole (B134444) ring positions 2-Bromo-1H-imidazol-5-amine as a valuable precursor for the synthesis of a diverse range of complex heterocyclic compounds. The bromine atom at the 2-position is susceptible to a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of aryl, heteroaryl, or alkyl groups, thereby expanding the molecular complexity and diversity of the resulting compounds.

Simultaneously, the amino group at the 5-position can participate in a wide array of chemical transformations. It can act as a nucleophile in reactions with electrophiles, be a precursor for diazotization reactions followed by substitution, or be acylated to introduce various functional groups. This dual reactivity allows for a stepwise and controlled functionalization of the imidazole core, leading to the synthesis of fused heterocyclic systems and highly substituted imidazole derivatives. For instance, intramolecular cyclization reactions involving both the amino and a suitably modified 2-substituent can lead to the formation of imidazo-fused heterocycles, which are prevalent scaffolds in medicinal chemistry.

Precursor for the Development of Novel Pharmaceutical Intermediates

The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The unique structural features of this compound make it an attractive starting material for the synthesis of novel pharmaceutical intermediates. The ability to selectively functionalize both the 2- and 5-positions allows for the systematic exploration of the chemical space around the imidazole core, a key strategy in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.

The amino group can be a handle for introducing pharmacophoric elements or for linking the imidazole scaffold to other molecular fragments. The bromo group, through cross-coupling reactions, enables the introduction of various lipophilic or polar groups that can modulate the compound's interaction with biological targets. This strategic derivatization is crucial for developing intermediates that can be further elaborated into active pharmaceutical ingredients (APIs) targeting a wide range of diseases, including inflammatory conditions, infectious diseases, and cancer.

Utility in the Construction of Agrochemical Scaffolds

Similar to its role in pharmaceuticals, the imidazole ring is also a key component in many agrochemicals, including fungicides, herbicides, and insecticides. The structural versatility of this compound makes it a useful building block for the synthesis of novel agrochemical scaffolds. The development of new and effective crop protection agents is a continuous effort to combat resistance and improve efficacy.

By utilizing the reactivity of the bromo and amino groups, chemists can design and synthesize a library of imidazole derivatives. These compounds can then be screened for their biological activity against various agricultural pests and pathogens. The ability to fine-tune the substitution pattern on the imidazole ring is essential for optimizing the desired agrochemical properties while minimizing environmental impact.

Integration into Functional Materials for Advanced Applications

Beyond the life sciences, the electronic and structural properties of imidazole derivatives make them promising candidates for incorporation into advanced functional materials.

Organic Electronics and Optoelectronic Devices

Imidazole-based compounds have been investigated for their potential in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-rich nature of the imidazole ring, combined with the ability to introduce various substituents, allows for the tuning of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

This compound can serve as a precursor to synthesize larger conjugated systems through cross-coupling reactions. These extended π-systems are essential for charge transport and light emission in organic electronic devices. The amino group can also be used to modify the electronic properties or to anchor the molecule to surfaces, which is important for device fabrication.

Coordination Complexes and Ligand Design

The nitrogen atoms in the imidazole ring of this compound are excellent coordination sites for metal ions. This makes it a valuable ligand or a precursor for more complex ligands in coordination chemistry. The formation of metal-imidazole complexes is fundamental in bioinorganic chemistry and has applications in catalysis, sensing, and the development of novel materials.